molecular formula C18H17NO4S3 B2947867 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido CAS No. 2097862-42-3

2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido

Cat. No.: B2947867
CAS No.: 2097862-42-3
M. Wt: 407.52
InChI Key: GUGPDMNFEYYEQZ-UHFFFAOYSA-N
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Description

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido (hereafter referred to as Compound A) is a structurally complex sulfonamide derivative featuring a bithiophene core linked to a 2,3-dihydro-1-benzofuran moiety via a hydroxyethane sulfonamido bridge. Its molecular formula is C₁₉H₁₆N₂O₄S₃, with a molecular weight of 456.5 g/mol. Key structural elements include:

  • Sulfonamido-hydroxyethane linker: The sulfonamide group (-SO₂NH-) and hydroxyl (-OH) group enhance polarity, affecting bioavailability and binding interactions in biological systems .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c20-14(16-5-6-18(25-16)17-2-1-9-24-17)11-19-26(21,22)13-3-4-15-12(10-13)7-8-23-15/h1-6,9-10,14,19-20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGPDMNFEYYEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido is a complex organic molecule notable for its unique structural features, including a bithiophene unit linked to a sulfonamide derivative. This article explores the biological activity of this compound, focusing on its potential interactions with biological systems and its implications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C18H17NO5SC_{18}H_{17}NO_{5}S, with a molecular weight of approximately 423.5 g/mol. The structure incorporates several functional groups that contribute to its chemical reactivity and biological activity:

ComponentStructureNotable Features
BithiopheneC8H6S2Base structure; known for electronic properties
SulfonamideR-SO2-NR'R''Potential for nucleophilic substitution reactions
BenzofuranC8H7OAssociated with various biological activities

Antimicrobial Properties

Research indicates that compounds with similar structures to This compound exhibit antimicrobial properties. For instance, sulfonamide derivatives have been widely studied for their antibacterial effects. A study on related bithiophene derivatives demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Bithiophene derivatives have been implicated in cancer research due to their ability to interact with cellular pathways involved in tumor progression. The presence of the benzofuran moiety may enhance the compound's ability to inhibit cancer cell proliferation. For example, some studies have shown that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases or modulation of apoptotic pathways .

Study 1: Antibacterial Activity

A comparative study evaluated the antibacterial efficacy of various bithiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the bithiophene core significantly enhanced antibacterial potency. The sulfonamide group was found to be crucial for activity, supporting the hypothesis that This compound could exhibit similar effects if tested.

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer properties of benzofuran derivatives. It was reported that these compounds could inhibit cell growth in various cancer cell lines through apoptosis induction and cell cycle arrest. This suggests that This compound may also possess similar anticancer mechanisms due to its structural components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

The following table compares Compound A with structurally related sulfonamide and bithiophene derivatives:

Compound Core Structure Substituents Key Properties
Compound A (Target) 2,2'-Bithiophene -SO₂NH-CH₂CH(OH)- linked to 2,3-dihydrobenzofuran High polarity (PSA ≈ 140 Ų), moderate rotatable bonds (n=7), potential bioactivity
2-{[2,2'-Bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido 2,2'-Bithiophene -SO₂NH-CH₂CH(OH)- linked to 3-fluorophenyl Lower PSA (≈125 Ų) due to fluorine’s electronegativity; enhanced metabolic stability
5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene 2,2'-Bithiophene -C≡C-CH(OH)CH₂OCH₃ at 5-position Anti-inflammatory activity (IC₅₀ = 12 μM in LPS-induced nitrite inhibition)
7,14-Bis(3',2'-dodecyl-bithiophene)diindolo-naphthyridine-dione (BAI3) Bithiophene-functionalized polymer Extended π-conjugation with dodecyl chains Near-infrared emission (λₑₘ = 850 nm); used in organic photovoltaics

Key Comparative Insights

Electronic and Optical Properties: Compound A lacks the extended π-conjugation seen in polymeric bithiophene derivatives like BAI3, which exhibit near-infrared emission . However, its bithiophene core may still support moderate charge transport in thin-film applications.

Bioactivity: Compound A shares structural motifs with bioactive thiophenes isolated from Echinops grijisii, such as 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene, which inhibits nitrite production (IC₅₀ = 18 μM) . The sulfonamide group in Compound A may enhance target binding (e.g., enzyme inhibition) but could reduce oral bioavailability due to high PSA (>140 Ų) .

Synthetic Utility :

  • Unlike BAI3 , which requires Stille coupling for bithiophene extension , Compound A ’s synthesis likely involves sulfonamide formation between a bithiophene-thiol intermediate and a dihydrobenzofuran-containing electrophile.

Molecular Property Analysis

Parameter Compound A 3-Fluorophenyl Analogue 5-(4-Hydroxy-3-methoxybutynyl)-2,2'-bithiophene
Molecular Weight (g/mol) 456.5 383.5 292.3
Polar Surface Area (Ų) ~140 ~125 ~90
Rotatable Bonds 7 6 4
LogP (Predicted) 2.8 3.2 1.5

Notes:

  • Compound A ’s higher PSA and rotatable bond count suggest lower oral bioavailability compared to simpler bithiophenes but better solubility .
  • Fluorinated analogues balance lipophilicity and polarity, making them candidates for CNS-targeting drugs .

Q & A

Q. What are the critical steps in synthesizing 2-{[2,2'-bithiophene]-5-yl}-S-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethane-1-sulfonamido, and how can purity be ensured?

Methodological Answer: Synthesis involves multi-step reactions:

Core Structure Formation : Construct the 2,3-dihydrobenzofuran moiety via acid-catalyzed cyclization of substituted phenols with alkenes, as demonstrated in analogous dihydrobenzofuran syntheses .

Sulfonamide Linkage : Introduce the sulfonamido group using nucleophilic substitution between a sulfonyl chloride intermediate and the hydroxyl group of the dihydrobenzofuran.

Bithiophene Integration : Couple the bithiophene unit via Suzuki-Miyaura cross-coupling, requiring palladium catalysts and optimized reaction conditions (e.g., solvent polarity, temperature) .

Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization (solvent: hexane/ethyl acetate). Purity is validated by HPLC (>98%) and NMR spectroscopy (absence of residual solvent peaks) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the bithiophene and dihydrobenzofuran moieties. For example, the hydroxyl proton appears as a broad singlet at δ 5.2–5.6 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₈N₂O₄S₂: 423.0782) .
  • X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide linkage geometry, as applied in analogous benzofuran derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Methodological Answer:

  • Dynamic Effects in NMR : If X-ray confirms a planar bithiophene unit but NMR shows unexpected splitting, investigate rotational barriers using variable-temperature NMR. For example, restricted rotation around the sulfonamide bond may cause splitting at lower temperatures .
  • DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted shifts (e.g., using B3LYP/6-311+G(d,p)) to identify conformational discrepancies .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

  • OECD 307 Guideline : Conduct soil degradation studies under controlled aerobic conditions (25°C, 70% water-holding capacity) to measure half-life (t₁/₂).
  • Hydrolysis Studies : Test pH-dependent stability (pH 4–9 buffers, 50°C) to identify degradation products via LC-MS .
  • QSAR Modeling : Predict bioaccumulation potential using logP (octanol-water partition coefficient) and molecular weight. A logP >3.5 suggests moderate bioaccumulation risk .

Q. How can synthesis yield be optimized while minimizing side reactions?

Methodological Answer:

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with hexafluoroisopropanol (HFIP) to enhance reaction efficiency, as shown in dihydrobenzofuran syntheses (yield improvement from 45% to 78%) .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki coupling; the latter may reduce homocoupling of bithiophene .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect intermediates and adjust reaction time dynamically .

Q. How can theoretical frameworks guide research on this compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Align the sulfonamido group with known enzyme active sites (e.g., carbonic anhydrase) using AutoDock Vina. A docking score <−7.0 kcal/mol suggests strong binding .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the bithiophene unit) using Schrödinger’s Phase .

Q. How to address contradictions in reported biological activity across studies?

Methodological Answer:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., 72-hour incubation, 10% FBS). Discrepancies may arise from serum protein binding .
  • Assay Interference Controls : Test for false positives due to redox activity (e.g., add catalase to neutralize H₂O₂ generated by the compound) .

Q. What advanced computational methods predict this compound’s reactivity?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic sites (e.g., sulfur atoms in the sulfonamido group) .
  • MD Simulations : Simulate solvation dynamics in water/octanol mixtures to assess aggregation propensity, which impacts bioavailability .

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